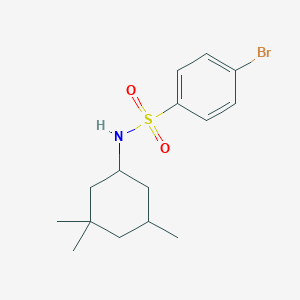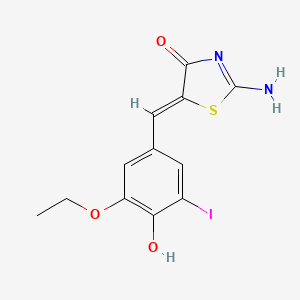![molecular formula C14H12FN5S B6073979 5-(3-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B6073979.png)
5-(3-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)ethyl]-1,2,4-triazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)ethyl]-1,2,4-triazin-3-amine, also known as FLT3 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. FLT3 is a receptor tyrosine kinase that is commonly found on the surface of leukemic cells. FLT3 mutations have been found in approximately 30% of patients with acute myeloid leukemia (AML), making it an attractive target for drug development.
Mechanism of Action
5-(3-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)ethyl]-1,2,4-triazin-3-amine inhibitor works by inhibiting the activity of this compound receptor tyrosine kinase, which is commonly found on the surface of leukemic cells. This compound mutations result in the constitutive activation of this compound, which leads to the uncontrolled proliferation of leukemic cells. This compound inhibitor binds to the ATP-binding site of this compound and prevents its activation, thereby inhibiting the growth of leukemic cells.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to induce apoptosis in leukemic cells with this compound mutations. It has also been shown to inhibit the growth and proliferation of leukemic cells and reduce the number of leukemic stem cells. This compound inhibitor has been shown to have minimal effects on normal hematopoietic cells, which makes it an attractive target for drug development.
Advantages and Limitations for Lab Experiments
5-(3-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)ethyl]-1,2,4-triazin-3-amine inhibitor has several advantages for lab experiments, including its specificity for this compound receptor tyrosine kinase and its ability to induce apoptosis in leukemic cells with this compound mutations. However, this compound inhibitor has several limitations, including its low solubility, which can make it difficult to administer in vivo, and its potential for off-target effects.
Future Directions
There are several future directions for 5-(3-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)ethyl]-1,2,4-triazin-3-amine inhibitor research, including the development of more potent and selective this compound inhibitors, the investigation of this compound inhibitor in combination with other drugs, and the development of this compound inhibitor for use in other types of cancer. Additionally, the investigation of the mechanisms of resistance to this compound inhibitor may lead to the development of new strategies for overcoming resistance in AML patients.
Synthesis Methods
The synthesis of 5-(3-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)ethyl]-1,2,4-triazin-3-amine inhibitor can be achieved through a multi-step process. The first step involves the reaction of 3-fluoroaniline with 2-bromoethylamine hydrobromide to form 3-fluoro-N-(2-bromoethyl)aniline. The second step involves the reaction of 3-fluoro-N-(2-bromoethyl)aniline with thioacetamide to form 5-(3-fluorophenyl)-1,2,4-triazin-3-amine. The final step involves the reaction of 5-(3-fluorophenyl)-1,2,4-triazin-3-amine with 2-(2-aminoethyl)-1,3-thiazole to form this compound.
Scientific Research Applications
5-(3-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)ethyl]-1,2,4-triazin-3-amine inhibitor has been extensively studied for its potential applications in cancer treatment, particularly in the treatment of AML. This compound mutations are commonly found in AML patients, and this compound inhibitor has been shown to inhibit the growth of leukemic cells with this compound mutations. This compound inhibitor has also been studied in the treatment of other types of cancer, such as acute lymphoblastic leukemia, solid tumors, and myeloproliferative neoplasms.
Properties
IUPAC Name |
5-(3-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)ethyl]-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5S/c1-9(13-16-5-6-21-13)18-14-19-12(8-17-20-14)10-3-2-4-11(15)7-10/h2-9H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMYUHOCEOKTHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)NC2=NC(=CN=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6073897.png)

![2-{5-[(2-bromo-4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B6073902.png)
![{4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B6073904.png)

![N-(3-fluorophenyl)-1-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinamine](/img/structure/B6073917.png)

![4-(4-ethylphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6073934.png)
![3-chloro-4-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6073940.png)
![2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[2-(3-pyridinyloxy)propyl]acetamide](/img/structure/B6073942.png)
![7-bromo-2-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B6073950.png)
![2-(2-{1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}ethyl)pyridine](/img/structure/B6073964.png)
![ethyl 2-anilino-5-[3-chloro-4-(2-ethoxy-2-oxoethoxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6073975.png)
![5-bromo-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B6073990.png)
